molecular formula C18H17ClN2O3 B2996852 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941993-20-0

2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

カタログ番号: B2996852
CAS番号: 941993-20-0
分子量: 344.8
InChIキー: LBOIVIHKVKIZHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group and a 3-(2-oxopyrrolidin-1-yl)phenyl substituent. Its structure combines aromatic and heterocyclic moieties, which are common in pharmacologically active compounds.

特性

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-13-6-8-16(9-7-13)24-12-17(22)20-14-3-1-4-15(11-14)21-10-2-5-18(21)23/h1,3-4,6-9,11H,2,5,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOIVIHKVKIZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 4-chlorophenoxyacetyl chloride, which is then reacted with 3-(2-oxopyrrolidin-1-yl)aniline under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized products.

  • Reduction: Reduction reactions can be performed on the nitro group, if present, to form an amine derivative.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) and metal hydrides like lithium aluminum hydride (LiAlH₄).

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydroxylation.

Major Products Formed:

  • Oxidation: Formation of quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Formation of aniline derivatives.

  • Substitution: Introduction of hydroxyl, amino, or other functional groups.

科学的研究の応用

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

作用機序

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

類似化合物との比較

Structural Analogues and Key Modifications

The following compounds share structural similarities with the target molecule, differing in substituents and heterocyclic systems:

Compound Name Key Structural Features Biological Activity/Use Reference
2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)acetamide Benzothiazole, thioxothiazolidinone, 4-methoxyphenyl Potent antitumor activity (most active in series)
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide 1,2,4-Oxadiazole, 4-isopropylphenyl, dimethylpyridinone Not specified (structural focus)
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, dihydropyrazolone Crystal structure analysis
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide Ethylphenoxy, pyrrolidine Laboratory chemical (hazardous)
2-Chloro-N-(4-fluorophenyl)acetamide Chloro, fluorophenyl Synthetic intermediate

Key Observations :

  • Heterocyclic Influence: The benzothiazole and thioxothiazolidinone groups in the compound from enhance antitumor activity, likely through improved target engagement or metabolic stability.
  • Substituent Effects: The 4-isopropylphenyl group in increases steric bulk, which may affect solubility or binding kinetics compared to the target compound’s pyrrolidinone-linked phenyl.
  • Safety Profile: The ethylphenoxy analog in exhibits acute oral toxicity (Category 4) and skin irritation, suggesting that substituent choice critically impacts safety .

Physicochemical Properties

Property Target Compound Benzothiazole Analog Oxadiazole Analog Dichlorophenyl Analog
Molecular Weight (g/mol) ~358.8 ~585.1 ~509.0 ~403.3
Key Functional Groups Pyrrolidinone, chlorophenoxy Thioxothiazolidinone Oxadiazole, isopropyl Dihydropyrazolone
Hydrogen Bonding Capacity High (amide, pyrrolidinone) High (multiple S/O atoms) Moderate (oxadiazole) Moderate (amide, pyrazolone)
Likely Solubility Moderate (logP ~3.5) Low (logP ~5.2) Low (logP ~4.8) Moderate (logP ~3.8)

Analysis :

  • The dichlorophenyl analog’s conformational flexibility (three molecules per asymmetric unit) may reduce crystallization efficiency, impacting formulation .

生物活性

2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, also known by its chemical structure C18H17ClN2O3C_{18}H_{17}ClN_{2}O_{3} and CID 7686791, has garnered attention in pharmacological research due to its potential biological activities. This compound is particularly noted for its inhibitory effects on various biological pathways, making it a candidate for therapeutic applications.

The compound features a chlorophenoxy group and a pyrrolidinyl moiety, which are crucial for its biological activity. The molecular weight is approximately 344.79 g/mol, and it exhibits properties that facilitate interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Inhibition of Osteoclastogenesis :
    • A study demonstrated that derivatives of this compound, specifically related analogs, exert strong inhibitory effects on osteoclastogenesis. They alter the mRNA expression of osteoclast-specific marker genes and block the formation of mature osteoclasts, thus suppressing bone resorption activity in vitro and preventing ovariectomy-induced bone loss in vivo .
  • Antimicrobial Activity :
    • Preliminary investigations suggest potential antimicrobial properties, although detailed studies are still required to elucidate specific mechanisms and efficacy against various pathogens.
  • Anti-inflammatory Effects :
    • The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.

Study on Osteoclastogenesis

In a controlled laboratory setting, the effects of related compounds were assessed on osteoclastogenesis. The study found:

  • Experimental Design : In vitro assays using primary bone marrow-derived macrophages (BMMs) were treated with the compound.
  • Results : The treatment resulted in a significant reduction in the formation of multinucleated osteoclasts and decreased expression of osteoclastic markers like TRAP (tartrate-resistant acid phosphatase).
  • : These findings support the potential use of these compounds as therapeutic agents for osteolytic disorders .

Data Tables

Activity Type Mechanism Reference
OsteoclastogenesisInhibition of mRNA expression of osteoclast markers
AntimicrobialPotential activity against bacterial strains
Anti-inflammatoryModulation of inflammatory cytokines

Research Findings

Recent studies have illustrated the multifaceted biological activities of this compound:

  • Mechanistic Insights : Research into the binding interactions with specific proteins has revealed potential pathways through which this compound exerts its effects. For instance, high-resolution X-ray crystallography studies have elucidated how similar compounds interact with enzyme active sites, providing insights into their inhibitory mechanisms .
  • Pharmacological Potential : The promising results from animal models indicate that this compound could be developed further for clinical applications targeting bone-related disorders and inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide?

  • Methodological Answer : A two-step approach is typically employed. First, react 4-chlorophenoxyacetic acid with 3-(2-oxopyrrolidin-1-yl)aniline using a carbodiimide coupling agent (e.g., EDC or DCC) in dichloromethane (DCM) at 0–5°C for 3 hours. Triethylamine (TEA) is added to neutralize HCl byproducts . Purification via silica gel chromatography (gradient: 0–8% MeOH in DCM) followed by recrystallization from ethyl acetate yields the compound in ~58% purity. Monitor reaction progress via TLC and confirm product identity using 1^1H/13^{13}C NMR .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze 1^1H NMR (CDCl3_3) for key signals: δ 7.69 (amide NH), δ 4.90 (pyrrolidinone CH), and δ 2.14 (acetyl CH3_3) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions) to validate molecular conformation. Asymmetric units may exhibit rotational differences in the dichlorophenyl and pyrrolidinone moieties .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI/APCI(+): [M+H]+^+ at m/z 347) .

Q. What solvent systems are recommended for solubility and formulation studies?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves well in polar aprotic solvents (e.g., DMSO, DMF). For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO ≤0.1%). Use dynamic light scattering (DLS) to assess colloidal stability in aqueous media .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs by substituting the 4-chlorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Replace the pyrrolidinone ring with morpholine or piperazine to alter hydrogen-bonding capacity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs). Validate via in vitro assays (e.g., IC50_{50} determination) .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) and identify metabolic soft spots via LC-MS/MS .

Q. What strategies mitigate polymorphism issues during crystallization?

  • Methodological Answer :
  • Crystallization Screening : Test solvents with varying polarity (e.g., ethanol, acetonitrile, ethyl acetate) and additives (e.g., polymers, surfactants) to stabilize specific polymorphs .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify melting transitions and polymorphic transitions. Use powder X-ray diffraction (PXRD) to confirm phase purity .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

  • Methodological Answer :
  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance oral bioavailability. Conduct dose-ranging studies in rodents (e.g., 10–50 mg/kg) .
  • PK Sampling : Collect plasma at intervals (0.5, 1, 2, 4, 8, 24 h) post-administration. Quantify compound levels via LC-MS/MS (LOQ: 1 ng/mL) .
  • Tissue Distribution : Euthanize animals at terminal timepoints, extract tissues (liver, kidney, brain), and analyze compound accumulation .

Q. What computational methods predict metabolic pathways and toxicity?

  • Methodological Answer :
  • In Silico Tools : Use MetaSite or GLORYx to predict Phase I/II metabolism. Highlight vulnerable sites (e.g., pyrrolidinone oxidation) .
  • Toxicity Profiling : Employ Derek Nexus or ProTox-II to assess hepatotoxicity, mutagenicity, and cardiotoxicity risks. Validate with Ames tests or zebrafish models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。